molecular formula C9H8O3 B2666016 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one CAS No. 28954-56-5

4,5-dihydroxy-2,3-dihydro-1H-inden-1-one

Cat. No. B2666016
CAS RN: 28954-56-5
M. Wt: 164.16
InChI Key: VZODOCRNFNMTMB-UHFFFAOYSA-N
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Description

“4,5-dihydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H8O . It is also known by other names such as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone .


Molecular Structure Analysis

The molecular structure of “4,5-dihydroxy-2,3-dihydro-1H-inden-1-one” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-dihydroxy-2,3-dihydro-1H-inden-1-one” include a molecular weight of 132.1592 . It has a melting point range of 38 - 42 °C / 100.4 - 107.6 °F and a boiling point range of 243 - 245 °C / 469.4 - 473 °F at 760 mmHg . The flash point is > 110 °C / > 230 °F .

Scientific Research Applications

Chemical Synthesis and Derivatives

4,5-Dihydroxy-2,3-dihydro-1H-inden-1-one derivatives have been synthesized in various research contexts. For instance, Hu et al. (2022) reported the synthesis of these derivatives through a decarbonylative cycloaddition process, which involved rhodium(I)-catalyzed carbon-carbon bond cleavage (Hu et al., 2022). Similarly, Kumar et al. (2013) developed a domino reaction in water to stereoselectively synthesize novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones with three contiguous stereocenters (Kumar et al., 2013).

Structural and Spectroscopic Analysis

The structural properties of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one derivatives have been extensively studied. Baddeley et al. (2017) conducted crystal structure analyses and Hirshfeld surface calculations for various derivatives, revealing insights into their molecular interactions (Baddeley et al., 2017).

Safety And Hazards

“4,5-dihydroxy-2,3-dihydro-1H-inden-1-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . In case of ingestion, it is advised to call a POISON CENTER or doctor/physician if you feel unwell and rinse the mouth .

properties

IUPAC Name

4,5-dihydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-7-3-2-6-5(7)1-4-8(11)9(6)12/h1,4,11-12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZODOCRNFNMTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dihydroxy-2,3-dihydro-1H-inden-1-one

CAS RN

28954-56-5
Record name 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one
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